8-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
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Description
8-Fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10FN . It is used as a building block in heterocyclic chemistry .
Synthesis Analysis
The synthesis of 8-Fluoro-1,2,3,4-tetrahydroquinoline involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent . The reaction conditions include stirring at room temperature for 12 hours under N2 atmosphere .Molecular Structure Analysis
The molecular structure of 8-Fluoro-1,2,3,4-tetrahydroquinoline is represented by the InChI code1S/C9H10FN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2
. The molecular weight is 151.18 . Physical and Chemical Properties Analysis
8-Fluoro-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It has a molecular weight of 151.18 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Safety and Hazards
8-Fluoro-1,2,3,4-tetrahydroquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 3 - Carc. 1B according to hazard classifications . It has the signal word ‘Warning’ and the hazard statements H301 - H350 - H412 . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using protective gloves and eye protection .
Properties
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5,11H,2,4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSOXVCBJZPHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)F)NC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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